molecular formula C22H18ClN5O2S B11690646 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11690646
M. Wt: 451.9 g/mol
InChI Key: ZIHLWYLAJLXAPR-ZMOGYAJESA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 4-chlorophenyl moiety. A sulfanyl (-S-) group at position 3 connects to an acetohydrazide scaffold, which is further functionalized with an (E)-configured 5-methylfuran-2-yl methylidene group. The 4-chlorophenyl group may enhance lipophilicity and metabolic stability, while the furan moiety could influence electronic properties and solubility .

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H18ClN5O2S/c1-15-7-12-19(30-15)13-24-25-20(29)14-31-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+

InChI Key

ZIHLWYLAJLXAPR-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and the sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the sulfanyl group enhances the antimicrobial activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activities. The compound's structure suggests potential efficacy against fungal pathogens, which could be explored further in clinical settings. Studies have demonstrated that similar compounds can inhibit fungal growth by targeting specific biosynthetic pathways .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. The compound may exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents . Notably, the National Cancer Institute has protocols for assessing such compounds against a panel of cancer cell lines .

Synthesis and Characterization

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves several steps that include the formation of the triazole ring and subsequent modifications to introduce the hydrazone functionality. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of similar triazole derivatives against clinical isolates. Results indicated that compounds with a chlorophenyl substituent demonstrated enhanced activity against resistant strains .
  • Anticancer Activity Assessment : In a recent investigation, several hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results showed that compounds with structural similarities to the target compound significantly inhibited cell proliferation .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications to the triazole ring can improve bioavailability and reduce toxicity profiles in animal models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, affecting the compound’s overall activity. The furan ring can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Triazole Substituents
Compound Name Triazole Substituents Hydrazide Substituent Key Properties/Implications
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]acetohydrazide 4-methylphenyl, 4-chlorophenyl 2-hydroxy-3-methoxyphenyl Increased steric bulk and hydrogen-bonding capacity; methoxy group enhances solubility .
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide 4-phenyl, 4-methylphenyl 4-(trifluoromethyl)phenyl Trifluoromethyl group introduces strong electron-withdrawing effects, potentially improving target binding .
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide 4-ethyl, 4-methoxyphenyl 2-furylmethylidene Ethyl and methoxy groups may reduce crystallinity, favoring amorphous solid forms .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Substitutions like methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) alter electronic density on the triazole ring, affecting reactivity and intermolecular interactions .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may hinder rotational freedom, impacting conformational stability .
Modifications in the Hydrazide Moiety
Compound Name Hydrazide Substituent Structural Impact
N’-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-Dihydro-5H-Purin-6-ylsulfanyl)acetohydrazide (Antithyroid Agent) Purine-6-ylsulfanyl Replacement of triazole with purine alters π-stacking potential and solubility .
N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide (ZE-4b) Pyridine-2-yl Pyridine’s nitrogen enhances hydrogen-bond acceptor capacity, improving target affinity .
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-ethoxybenzylidene)acetohydrazide 2-ethoxybenzylidene Ethoxy group increases lipophilicity, potentially enhancing membrane permeability .

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : Pyridine (ZE-4b) and furan (main compound) introduce heteroatoms, enabling dipole-dipole interactions absent in purely aromatic systems .
  • Polar Functional Groups : Hydroxy and methoxy groups (e.g., 2-hydroxy-3-methoxyphenyl) improve water solubility but may reduce blood-brain barrier penetration .

Computational and Analytical Comparisons

Molecular Similarity Metrics
  • Tanimoto and Dice Indices: Studies using these metrics () suggest that compounds with >70% structural similarity to known bioactive molecules (e.g., SAHA) often share comparable pharmacological profiles. For example, the main compound’s furan-methylidene group aligns with SAHA’s cap group in HDAC inhibition .
  • Molecular Networking : Cosine scores from LC-MS/MS data () could cluster the main compound with derivatives sharing the triazole-sulfanyl-acetohydrazide backbone, aiding in metabolite dereplication.
Electronic Properties
  • Multiwfn Analysis : Wavefunction tools () reveal that the 4-chlorophenyl group in the main compound creates a localized electron-deficient region, enhancing electrophilic reactivity. In contrast, trifluoromethyl-substituted analogs exhibit stronger electron-withdrawing effects .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole family, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Synthesis

The compound features a triazole ring , a sulfanyl group , and an acetohydrazide moiety . The synthesis typically involves multi-step reactions including hydrazine derivatization and thioether formation. The triazole ring is known for its stability and ability to form complexes with metal ions, which can enhance biological activity.

Antimicrobial Activity

1,2,4-triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with mercapto-thione substitutions exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives similar to the compound have been reported to have IC50 values in the low micromolar range against various bacterial strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismIC50 (µM)
Compound AE. coli5.0
Compound BS. aureus3.2
Compound CC. albicans7.5

Anticancer Activity

Research has shown that triazole derivatives possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. For example, compounds structurally related to the target compound have demonstrated significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundCancer Cell LineIC50 (µM)
Compound DHepG213.0
Compound EHCT1166.2
Compound FT47D27.3

The biological activity of triazole derivatives is often attributed to:

  • Inhibition of Enzymes : Many triazoles inhibit key enzymes involved in nucleic acid synthesis.
  • Interaction with DNA : Some derivatives can intercalate into DNA, disrupting replication.
  • Induction of Oxidative Stress : This leads to apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Study on Antimicrobial Activity : A series of triazole compounds were synthesized and screened against various pathogens, revealing that modifications at the phenyl ring significantly enhanced antibacterial potency.
  • Anticancer Screening : A specific study evaluated the effects of similar acetohydrazide derivatives on HepG2 cells using MTT assays, demonstrating a clear dose-dependent response with notable cytotoxic effects at lower concentrations.

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